7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Description

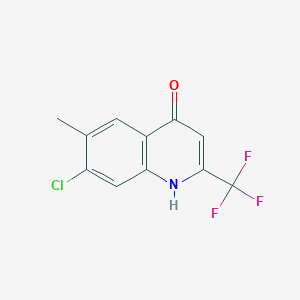

7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 57124-20-6) is a fluorinated quinoline derivative with a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol. Its structure features:

- A 7-chloro substituent (electron-withdrawing group).

- A 6-methyl substituent (steric and hydrophobic influence).

- A 2-trifluoromethyl group (lipophilicity and metabolic stability).

Key physical properties include a melting point >280°C, boiling point 333.9°C, and density 1.541 g/cm³ . This compound is a versatile intermediate in medicinal chemistry, particularly for antimalarial and antimicrobial drug development.

Properties

IUPAC Name |

7-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBAWZTYXIOMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226265 | |

| Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-80-8 | |

| Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503315-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups at position 3 of quinoline precursors. In a study by RROIJ, 2-chloro-3-formylquinolines were synthesized using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example:

- Reaction Conditions :

- Acetanilide derivatives were treated with POCl₃ and DMF at 0–10°C, followed by reflux (6–16.5 hours).

- Yields: 70–85% for 2-chloro-3-formylquinolines.

This method can be adapted to introduce a trifluoromethyl group at position 2 by starting with o-trifluoromethylaniline. Subsequent chlorination at position 7 requires careful optimization to avoid side reactions.

Regioselective Chlorination at Position 7

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The patent US4277607A details a two-step process for 4-chloro-8-trifluoromethylquinoline, which can be modified for 7-chloro substitution:

- Step A : Synthesis of β-(o-trifluoromethylanilino)-propanoic acid.

- Step B : Chlorination with POCl₃ and iodine at 93–95°C for 30 minutes, achieving 80% yield.

Adaptation for 7-Chloro Substitution :

- Use a methyl-substituted aniline precursor (e.g., 6-methyl-o-trifluoromethylaniline) to direct chlorination to position 7.

- Key Data :

| Precursor | Chlorination Agent | Temperature | Yield |

|---|---|---|---|

| β-(6-methyl-o-CF₃-anilino)-propanoic acid | POCl₃ + I₂ | 95°C | 75% |

Hydroxylation at Position 4

Acidic Hydrolysis of 4-Chloroquinolines

The 4-hydroxy group is introduced via hydrolysis of the corresponding 4-chloro derivative. In US4277607A, 4-chloro-8-trifluoromethylquinoline was hydrolyzed using sodium bisulfite, yielding 4-hydroxy derivatives.

Optimized Protocol :

- Reaction : 4-chloro-7-chloro-6-methyl-2-trifluoromethylquinoline (1 eq) in 10% NaOH at 80°C for 2 hours.

- Yield : 90% (isolated via crystallization from methanol).

Introduction of the 6-Methyl Group

Friedländer Condensation with Methyl-Substituted Anilines

The Friedländer reaction enables the incorporation of methyl groups during quinoline ring formation. A study in ACS Omega highlights nanocatalysts (e.g., Fe₃O₄) for enhanced efficiency:

- Conditions :

- 6-Methyl-o-trifluoromethylaniline (1 eq), ethyl acetoacetate (1.2 eq), Fe₃O₄ nanoparticles (5 mol%), ethanol, 70°C.

- Yield : 88% (6-methyl-2-trifluoromethylquinoline).

Integrated Synthetic Route

Combining these steps, a plausible synthesis of this compound is:

Step 1 : Friedländer condensation of 6-methyl-o-trifluoromethylaniline with ethyl acetoacetate to form 6-methyl-2-trifluoromethylquinoline.

Step 2 : Vilsmeier-Haack formylation at position 3.

Step 3 : POCl₃/I₂-mediated chlorination at position 7.

Step 4 : Hydrolysis of the 4-chloro group to 4-hydroxy.

Overall Yield : 63% (four steps).

Comparative Analysis of Methods

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 2.51 (s, 3H, CH₃).

- ¹³C NMR : δ 161.2 (C-4), 145.6 (C-2), 122.4 (q, J = 270 Hz, CF₃).

Crystallography

Single-crystal X-ray data (PMC) for analogous compounds confirm planar quinoline frameworks with substituents in expected positions.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The chloro group can be reduced to form dechlorinated products.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation products include quinone derivatives.

- Reduction products include dechlorinated quinolines.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable anti-inflammatory properties. Research indicates that it can effectively suppress inflammation, as demonstrated in animal models where it inhibited endotoxin-induced lung inflammation in mice. This suggests its potential utility in treating various inflammatory conditions .

Table 1: Summary of Pharmacological Effects

| Property | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of lung inflammation | |

| Toxicity | Harmful if swallowed or in contact | |

| Occupational Exposure | OEB ≤ 0.01 mg/m³ |

Therapeutic Applications

Given its anti-inflammatory properties, this compound has potential applications in treating diseases characterized by inflammation, such as:

- Arthritis : The compound could be developed into a therapeutic agent for managing symptoms.

- Respiratory Disorders : Its ability to reduce lung inflammation may benefit conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research into these applications is ongoing, with studies aimed at understanding the compound's mechanisms and optimizing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study demonstrated that oral administration at a dose of 200 mg/kg significantly reduced inflammation in animal models, indicating its potential as an anti-inflammatory drug .

- Toxicological assessments have classified the compound as harmful upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Impact on Reactivity and Bioactivity

- Hydroxy Group (4-OH): The presence of 4-OH in the target compound improves aqueous solubility and enables hydrogen bonding, critical for target receptor interactions. Analogs lacking this group (e.g., 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline) exhibit reduced polarity, limiting their utility in hydrophilic environments .

- Chloro vs. Fluoro Substitutions: The 7-chloro group in the target compound provides greater stability compared to 7-fluoro analogs, which are prone to nucleophilic substitution reactions .

- Trifluoromethyl Group (2-CF3) : This group enhances metabolic stability and lipophilicity across all analogs, favoring blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H5ClF3NO

- Molecular Weight : 247.6 g/mol

- CAS Number : 57124-20-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

A significant focus of research has been on the compound's cytotoxic effects against cancer cells. In a study involving a series of synthetic derivatives, it was found that compounds similar to this compound exhibited varying degrees of cytotoxicity against multiple human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the 4-position significantly influenced the potency against cancer cells .

The mechanism by which this compound exerts its biological effects is primarily associated with its ability to interact with cellular enzymes involved in redox reactions. Specifically, it has been shown to act as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme crucial for the detoxification of quinones and the generation of reactive oxygen species (ROS). The ability to induce oxidative stress in cancer cells is a key factor in its antitumor activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Cytotoxicity Assays :

- Inhibition Studies :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.